(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
Description
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-16(17(22-25-11)13-4-2-3-5-14(13)19)18(24)23-7-6-15-12(9-23)8-20-10-21-15/h2-5,8,10H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNSBAHIABPFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4=NC=NC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H25ClN6O3
- Molecular Weight : 468.94 g/mol
- IUPAC Name : [3-(2-chlorophenyl)-5-methylisoxazol-4-yl]-[7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]methanone
The biological activity of this compound can be attributed to its structural components, which include isoxazole and pyridopyrimidine moieties. These structures are known to interact with various biological targets:
- Anticancer Activity : Compounds containing pyridopyrimidine derivatives have been reported to inhibit the activity of certain kinases involved in cancer progression, such as the Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 4 (CDK4) . The presence of the isoxazole ring enhances the compound's ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives with similar structures can inhibit bacterial growth and have potential applications in treating infections .
- Anti-inflammatory Effects : Pyridopyrimidine derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production . This makes them potential candidates for treating chronic inflammatory diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of DHFR and CDK4 | |
| Antimicrobial | Broad-spectrum antibacterial action | |
| Anti-inflammatory | Cytokine modulation |
Case Studies
- Anticancer Efficacy : A study investigated the efficacy of pyridopyrimidine derivatives in inhibiting tumor growth in xenograft models. The results indicated significant tumor regression in treated groups compared to controls, highlighting the potential of these compounds as anticancer agents .
- Antimicrobial Testing : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .
- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in reduced swelling and pain response, indicating its potential for therapeutic use in inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido-pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. Such findings suggest that the compound may possess potential as an antimicrobial agent .
Anticancer Potential
The anticancer properties of compounds containing isoxazole and pyrido-pyrimidine moieties have been extensively researched. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, such as K562 and MCF-7, with IC50 values indicating potent cytotoxicity. The mechanism of action is believed to involve the disruption of cellular signaling pathways essential for cancer cell survival .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory effects. Research suggests that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- A study published in Molecules reported that derivatives of pyrido-pyrimidines showed promising antimicrobial activity against several strains of bacteria, outperforming conventional antibiotics in some cases .
- Another investigation highlighted the anticancer activity of related compounds against multiple tumor cell lines, demonstrating their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs from the evidence include methanone derivatives with variations in substituents and heterocyclic cores. Below is a comparative analysis based on synthesis, physical properties, and spectral data:
Table 1: Structural and Physicochemical Comparison of Methanone Derivatives
*Hypothesized formula based on structural analogy.
Key Observations:
The dihydropyrido-pyrimidine core differs from the triazolopyridine in 4d or thiophene in 7a/7b, which could alter π-π stacking interactions in protein binding pockets .
Synthesis and Yield :
- Compound 4d achieved an 80% yield via cyclocondensation, suggesting that similar protocols (e.g., using 1,4-dioxane and triethylamine) might apply to the target compound .
Analytical Techniques: HPLC-ESI-MSn () and NMR/MS () are critical for profiling such compounds. The target compound’s characterization would likely require these methods to confirm purity and structure.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1 : Preparation of the isoxazole moiety (3-(2-chlorophenyl)-5-methylisoxazole) via cyclization of β-diketones or β-ketoesters with hydroxylamine derivatives under acidic conditions .
- Step 2 : Functionalization of the dihydropyrido-pyrimidine core, often achieved through nucleophilic substitution or coupling reactions (e.g., using chloropyrimidine intermediates) .
- Step 3 : Final methanone linkage via Friedel-Crafts acylation or palladium-catalyzed cross-coupling, requiring rigorous purification (HPLC, recrystallization) to isolate the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : Assign peaks for the isoxazole (δ 6.5–7.2 ppm for aromatic protons), dihydropyrido-pyrimidine (δ 3.0–4.5 ppm for CH2 groups), and methanone carbonyl (δ 165–175 ppm in 13C NMR) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ matching the theoretical mass (C19H16ClN3O2: ~362.08 g/mol) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the dihydropyrido-pyrimidine ring .
Q. What preliminary biological assays are recommended to assess this compound’s pharmacological potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Screen against kinase panels (e.g., JAK/STAT, PI3K) due to the dihydropyrido-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cellular Viability : Use MTT or ATP-luciferase assays in cancer cell lines (e.g., HCT-116, MCF-7) at concentrations ≤10 µM to evaluate cytotoxicity .
- Solubility/Stability : Perform kinetic solubility (PBS, pH 7.4) and microsomal stability assays to guide lead optimization .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when coupling the isoxazole and dihydropyrido-pyrimidine moieties?
- Methodological Answer : Address common bottlenecks:
- Catalyst Screening : Test Pd(PPh3)4, XPhos, or Buchwald-Hartwig catalysts for C–N coupling efficiency; optimize ligand-to-metal ratios to suppress byproducts .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to enhance reaction homogeneity. Evidence suggests DMF improves acylation yields by 15–20% .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate coupling kinetics while minimizing decomposition .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Investigate variables causing discrepancies:
- Assay Conditions : Replicate studies under standardized pH, temperature, and serum content (e.g., FBS% in cell culture) to isolate compound-specific effects .
- Metabolite Interference : Perform LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Batch Variability : Characterize impurities (HPLC-MS) across synthetic batches; even 2–5% impurities (e.g., unreacted chlorophenyl intermediates) can alter bioactivity .
Q. How to design structure-activity relationship (SAR) studies for this methanone derivative?
- Methodological Answer : Focus on modular substitutions:
- Isoxazole Modifications : Replace 2-chlorophenyl with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups to probe electronic effects on target binding .
- Pyrimidine Saturation : Compare dihydro vs. fully aromatic pyrido-pyrimidine cores to assess conformational flexibility’s role in potency .
- Methanone Linker : Substitute the carbonyl group with sulfonyl or amine spacers to evaluate hydrogen-bonding requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
